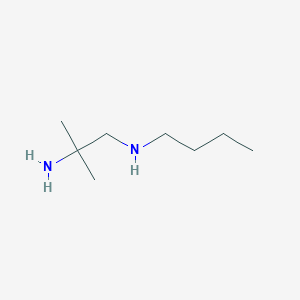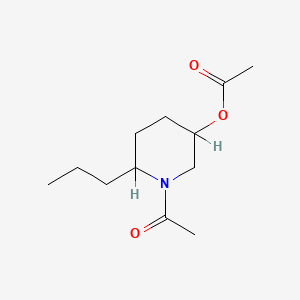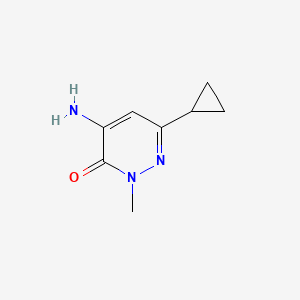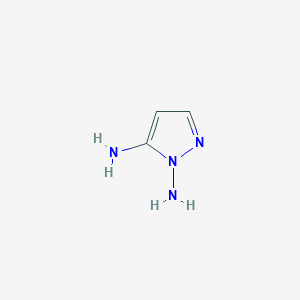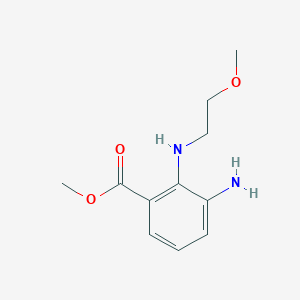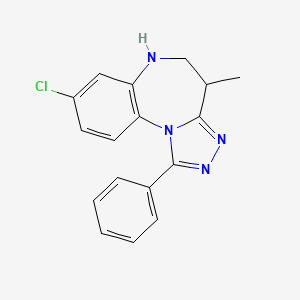
5,6-Dihydro-8-chloro-4-methyl-1-phenyl-4H-s-triazolo(4,3-a)(1,5)benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-5,6-dihydro-4-methyl-1-phenyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine is a compound belonging to the benzodiazepine class, which is known for its wide range of central nervous system-related activities. This compound is structurally related to other well-known benzodiazepines such as alprazolam and diazepam . Benzodiazepines are commonly used for their anxiolytic, anticonvulsant, and muscle relaxant properties.
Preparation Methods
The synthesis of 8-Chloro-5,6-dihydro-4-methyl-1-phenyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine can be achieved through various synthetic routes. One method involves the use of 2-amino-5-chloro benzophenone as a starting material. The synthesis is carried out under mild conditions, often solvent-free, to obtain high yields and purity . The reaction conditions typically involve the use of reagents such as hydrazine hydrate and ethanol, with reflux at elevated temperatures .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Various substitution reactions can occur, particularly at the chloro and phenyl positions.
Common reagents used in these reactions include hydrazine hydrate, ethanol, and other organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Chloro-5,6-dihydro-4-methyl-1-phenyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other benzodiazepine derivatives.
Medicine: It has potential therapeutic applications for anxiety, panic disorders, and depression.
Mechanism of Action
The compound exerts its effects primarily through its interaction with the GABA_A receptor. It enhances the inhibitory effects of GABA (gamma-aminobutyric acid) by increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuron and reduced neuronal excitability . This mechanism is similar to other benzodiazepines, which explains its anxiolytic and anticonvulsant properties.
Comparison with Similar Compounds
8-Chloro-5,6-dihydro-4-methyl-1-phenyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine is similar to compounds like alprazolam and diazepam. it has unique structural features that differentiate it from these compounds:
Alprazolam: Contains a 1,2,4-triazole ring fused to the benzodiazepine core.
Diazepam: Contains a 1,4-benzodiazepine core with different substituents.
These structural differences can lead to variations in their pharmacological profiles and therapeutic applications.
Properties
CAS No. |
54028-89-6 |
|---|---|
Molecular Formula |
C17H15ClN4 |
Molecular Weight |
310.8 g/mol |
IUPAC Name |
8-chloro-4-methyl-1-phenyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine |
InChI |
InChI=1S/C17H15ClN4/c1-11-10-19-14-9-13(18)7-8-15(14)22-16(11)20-21-17(22)12-5-3-2-4-6-12/h2-9,11,19H,10H2,1H3 |
InChI Key |
URZPFYRBXQZYOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=C(C=CC(=C2)Cl)N3C1=NN=C3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



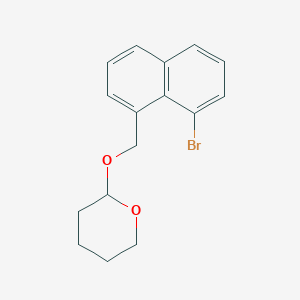
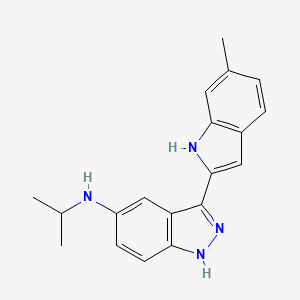
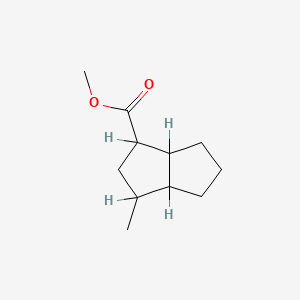
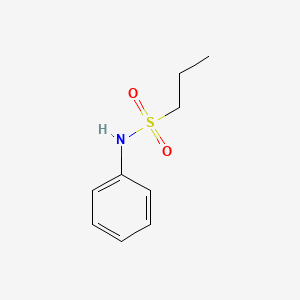
![2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13937056.png)
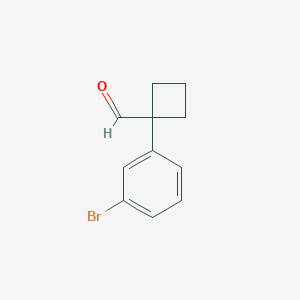
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-7-chloro-2,4-dimethyl-1,3-benzodioxole-5-carboxylic acid](/img/structure/B13937092.png)
![7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl-](/img/structure/B13937099.png)
